4-[(E)-2-(2-thienyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
Description
4-[(E)-2-(2-Thienyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic compound featuring a fused thienoquinoline core substituted with a trifluoromethoxy group at position 8 and an (E)-configured styryl moiety at position 4 bearing a 2-thienyl group. This structure combines electron-deficient (trifluoromethoxy) and electron-rich (thiophene) components, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
4-[(E)-2-thiophen-2-ylethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NOS2/c19-18(20,21)23-11-3-5-16-14(10-11)17-13(7-9-25-17)15(22-16)6-4-12-2-1-8-24-12/h1-6,8,10H,7,9H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEROBHQFQZELKO-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(E)-2-(2-thienyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline (CAS No. 866133-43-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H12F3NOS2
- Molar Mass : 379.42 g/mol
- Boiling Point : Approximately 482.3 °C
- Density : 1.468 g/cm³
| Property | Value |
|---|---|
| Molecular Formula | C18H12F3NOS2 |
| Molar Mass | 379.42 g/mol |
| Boiling Point | 482.3 °C |
| Density | 1.468 g/cm³ |
Research indicates that compounds similar to thienoquinolines often exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzyme Activity : Compounds in this class can inhibit key enzymes such as phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways .
- Antioxidant Properties : Some studies suggest that thienoquinolines may possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienoquinoline derivatives. For instance, a derivative similar to our compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several bacterial strains. In vitro assays revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Neuroprotective Effects
There is emerging evidence that thienoquinoline derivatives may offer neuroprotective benefits. A study reported that these compounds could inhibit acetylcholinesterase (AChE) activity, which is significant in the context of neurodegenerative diseases like Alzheimer’s . The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function.
Case Studies
-
In Vitro Studies on Cancer Cells :
- A study evaluated the cytotoxic effects of thienoquinoline derivatives on human breast cancer cells (MCF-7). The IC50 value was found to be significantly lower than that of conventional chemotherapeutics, indicating higher potency.
-
Antimicrobial Testing :
- A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
-
Neuroprotective Study :
- In a model of Alzheimer’s disease, administration of the compound resulted in a marked decrease in AChE activity and improved cognitive performance in behavioral tests.
Scientific Research Applications
Biological Activities
The compound exhibits several important biological activities, making it a candidate for further research in various therapeutic areas:
-
Kinase Inhibition
- The compound is recognized for its ability to inhibit specific kinases, particularly c-KIT, which is significant in the treatment of certain cancers such as gastrointestinal stromal tumors (GISTs). Its potency against both wild-type and drug-resistant mutants of c-KIT suggests its potential as a targeted therapy.
-
Antimicrobial Properties
- Preliminary studies indicate that derivatives of thienoquinoline compounds, including this one, possess antimicrobial activity. This opens up possibilities for the development of new antibiotics targeting various bacterial strains.
-
Cytotoxic Effects
- Research has shown that this compound can induce apoptosis in cancer cell lines through caspase-dependent pathways, indicating its potential role as an anticancer agent by promoting programmed cell death in malignant cells.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| c-KIT Kinase Inhibition | Potent against wild-type and mutant forms | |
| Antimicrobial | Effective against various bacterial strains | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: c-KIT Inhibition
In a study evaluating various compounds against c-KIT mutations, this compound demonstrated significant inhibition capabilities with single-digit nanomolar potency against both wild-type and resistant forms of c-KIT. The pharmacokinetic properties observed in vivo suggest its viability as a therapeutic candidate for GISTs resistant to traditional treatments like imatinib.
Case Study 2: Antimicrobial Properties
A series of thienoquinoline derivatives were synthesized and tested for their antimicrobial activity. Results indicated that specific modifications on the thienoquinoline scaffold enhanced effectiveness against both Gram-positive and Gram-negative bacteria. This finding suggests a pathway for developing novel antibiotics based on this compound's structure.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The trifluoromethoxy group at position 8 (target compound and III.2.hA) enhances lipophilicity and metabolic stability, making it advantageous for agrochemicals (e.g., III.2.hA) .
- Chlorine (as in 2e) and fluorine (as in 4-fluorophenyl derivatives) improve electronic properties and bioavailability .
- Thiophene vs. Phenyl : The thienyl group in the target compound may confer distinct π-stacking interactions compared to phenyl-substituted analogs .
Biological Activity: Styrylquinolines with acetyloxy/methoxy groups () show antileishmanial activity but low selectivity indices (SI < 1.0), limiting therapeutic utility . Fluorinated quinolines (e.g., III.2.hA) are prioritized in agrochemistry due to enhanced pest resistance profiles .
Synthetic Routes :
- The target compound’s styryl-thienyl moiety likely derives from a palladium-catalyzed coupling, analogous to the synthesis of 2e and 4-[(E)-2-(2,4-dichlorophenyl)ethenyl] derivatives .
- Trifluoromethoxy introduction may follow methods similar to III.2.hA, where electrophilic substitution or late-stage fluorination is employed .
Research Findings and Implications
- Electronic Properties: The trifluoromethoxy group’s strong electron-withdrawing effect (-I) could polarize the quinoline core, enhancing interactions with biological targets (e.g., enzymes or receptors) .
- Thermodynamic Stability: Fluorinated analogs (e.g., 2e and III.2.hA) exhibit higher thermal stability (mp > 140°C) compared to non-fluorinated styrylquinolines, as seen in .
- Therapeutic Potential: While the target compound’s bioactivity is underexplored, its structural similarity to antileishmanial styrylquinolines () and potassium channel modulators () warrants further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
